molecular formula C7H10N2O B1647163 2-Propylpyrimidin-4(1H)-one

2-Propylpyrimidin-4(1H)-one

Cat. No.: B1647163
M. Wt: 138.17 g/mol
InChI Key: USBRWLQHTGAEIN-UHFFFAOYSA-N
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Description

2-Propylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with a propyl substituent at position 2.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C7H10N2O/c1-2-3-6-8-5-4-7(10)9-6/h4-5H,2-3H2,1H3,(H,8,9,10)

InChI Key

USBRWLQHTGAEIN-UHFFFAOYSA-N

SMILES

CCCC1=NC=CC(=O)N1

Canonical SMILES

CCCC1=NC=CC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

Pyrimidinone derivatives share a common backbone but differ in substituents and fused rings, leading to distinct chemical and biological behaviors. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives
Compound Name Substituents/Ring Modifications Molecular Formula Molecular Weight Key Features/Activity References
2-Propylpyrimidin-4(1H)-one Propyl at position 2 C₇H₁₀N₂O 138.17 g/mol Base compound; moderate lipophilicity Inferred
2-Phenylpyrido[2,3-d]pyrimidin-4(1H)-one Phenyl at position 2; pyrido-fused ring C₁₃H₉N₃O 223.23 g/mol Enhanced aromaticity, potential DNA intercalation
MHY2251 Benzo[d][1,3]dioxol-5-yl group; dihydroquinazolinone core C₁₅H₁₂N₂O₃ 268.27 g/mol SIRT1 inhibitor; induces apoptosis in cancer cells
2-Methyl-3-propylpyrido[1,2-a]pyrimidin-4-one Methyl (position 2) and propyl (position 3) C₁₂H₁₄N₂O 202.25 g/mol Increased lipophilicity; potential CNS activity
2-[5-Amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one Amino, furyl, and pyrazole substituents C₁₄H₁₅N₅O₂ 285.3 g/mol Kinase inhibition (hypothesized)

Substituent Effects on Properties

  • Lipophilicity: The propyl group in this compound contributes to moderate lipophilicity, enhancing membrane permeability compared to polar substituents like amino or hydroxyl groups (e.g., ). However, analogs with fused aromatic rings (e.g., pyrido-fused derivatives in ) exhibit higher hydrophobicity, favoring interactions with hydrophobic biological targets.
  • Electronic Effects : Electron-donating groups (e.g., propyl) may upfield-shift NMR signals (cf. ¹H/¹³C shifts in ), whereas electron-withdrawing groups (e.g., halogens in ) deshield adjacent protons.

  • Biological Activity : Substituents dictate target specificity. For example, MHY2251’s benzo[d][1,3]dioxol-5-yl group enhances binding to SIRT1 , while the pyrazole-furyl system in may enable kinase inhibition through hydrogen bonding.

Pharmacological Potential

  • Anticancer Activity : MHY2251 demonstrates apoptosis induction via SIRT1 inhibition, highlighting the impact of bulky aromatic substituents . In contrast, simpler derivatives like this compound may require functionalization for similar efficacy.
  • Antimicrobial Applications: Pyrimidinones with halogen substituents (e.g., 2-amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one in ) show enhanced antimicrobial activity due to increased electrophilicity.

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